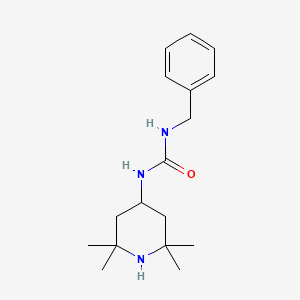![molecular formula C21H27N3O B7441071 [4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone](/img/structure/B7441071.png)
[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone, also known as MDPK, is a synthetic compound that belongs to the class of substituted cathinones. MDPK is a psychoactive substance that has been used for recreational purposes due to its stimulant and euphoric effects. However, this compound has also gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone acts as a dopamine and norepinephrine reuptake inhibitor, meaning it prevents the reuptake of these neurotransmitters, leading to an increase in their availability in the brain. This mechanism of action is similar to that of other stimulants, such as cocaine and amphetamines.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity and induce hyperthermia in rodents. It also increases extracellular levels of dopamine and norepinephrine in the brain, leading to its stimulant effects. However, the long-term effects of this compound on the brain and other organs are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone has the advantage of being a relatively easy-to-synthesize compound, making it readily available for laboratory experiments. However, due to its psychoactive properties, it must be handled with caution and in compliance with appropriate safety regulations.
Zukünftige Richtungen
1. Investigate the potential therapeutic applications of [4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone, including its use as an antidepressant, anxiolytic, and cognitive enhancer.
2. Study the long-term effects of this compound on the brain and other organs to better understand its safety profile.
3. Investigate the potential use of this compound as a tool for neurochemical research.
4. Explore the potential of this compound as a treatment for ADHD and other neurological disorders.
5. Develop new synthesis methods for this compound that are more efficient and cost-effective.
Synthesemethoden
[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone can be synthesized using various methods, including the reductive amination of 4'-methylpropiophenone with 4-(2,3-dimethylphenyl)piperazine, followed by the reduction of the imine intermediate with sodium borohydride. Other methods include the condensation of 4-(2,3-dimethylphenyl)piperazine with 4'-methylpropiophenone in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone has been studied for its potential therapeutic applications, including its use as an antidepressant and anxiolytic agent. It has also been investigated for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and as a cognitive enhancer. Additionally, this compound has been studied for its potential as a tool for neurochemical research.
Eigenschaften
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-16-6-5-7-20(17(16)2)23-12-14-24(15-13-23)21(25)18-8-10-19(11-9-18)22(3)4/h5-11H,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIGGANLBLGEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

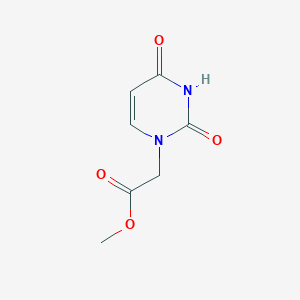
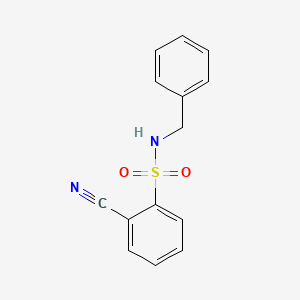
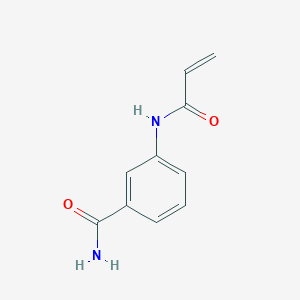

![methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7441021.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B7441034.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B7441039.png)
![2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one](/img/structure/B7441052.png)
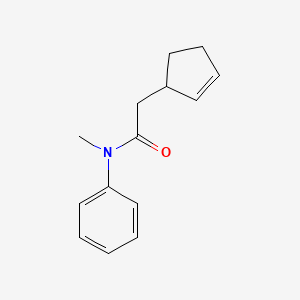
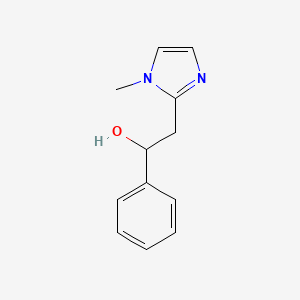
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441075.png)

